Tert-butyl 2-amino-3,5-dichlorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
tert-butyl 2-amino-3,5-dichlorobenzoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,14H2,1-3H3 |
InChI Key |
FXDFCYFXZMGVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Tert Butyl 2 Amino 3,5 Dichlorobenzoate
Established Synthetic Pathways and Precursor Chemistry
The synthesis of tert-butyl 2-amino-3,5-dichlorobenzoate, a valuable intermediate in organic synthesis, is primarily achieved through established esterification methods starting from its corresponding carboxylic acid. However, alternative strategies involving the manipulation of simpler benzoic acid derivatives offer different approaches to this target molecule. These methodologies focus on either building the ester and then modifying the aromatic ring or preparing a pre-functionalized ring and subsequently introducing the necessary amino group.
Direct Esterification of 2-Amino-3,5-dichlorobenzoic Acid with tert-Butanol (B103910)
The most direct and conventional route to this compound involves the esterification of 2-amino-3,5-dichlorobenzoic acid with tert-butanol or a tert-butyl source. Due to the steric hindrance of the tertiary alcohol, this transformation typically requires specific activation of the carboxylic acid or catalysis to proceed efficiently. Tert-butyl esters are valued in organic synthesis for their stability under neutral and basic conditions, while being readily cleavable under acidic conditions acsgcipr.org.
Acid catalysis is a common method to accelerate the rate of esterification, particularly for producing tert-butyl esters acsgcipr.org. The mechanism involves protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, making it more susceptible to nucleophilic attack by tert-butanol acsgcipr.org.
A variety of strong acids can serve as catalysts for this transformation. These include both Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid, as well as Lewis acids acsgcipr.org. For instance, a method for preparing tert-butyl esters of Nα-protected amino acids utilizes anhydrous magnesium sulfate (B86663) and an excess of the Lewis acid boron trifluoride diethyl etherate (BF₃·OEt₂) with tert-butanol researchgate.netbohrium.com. Another approach involves the use of tert-butyl acetate (B1210297) as both a reagent and solvent in the presence of a strong acid like perchloric acid (HClO₄) nih.gov. The synthesis of amino acid tert-butyl esters has also been achieved using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which can afford the desired products in high yields organic-chemistry.org.
The choice of solvent is critical and is often a non-polar aprotic solvent like dichloromethane (B109758) to facilitate the reaction and subsequent workup researchgate.netmdpi.com. In some protocols, an excess of one of the liquid reagents, such as tert-butyl acetate, can serve as the solvent medium nih.govorganic-chemistry.org.
| Catalyst System | Reagents | Solvent | Reference |
|---|---|---|---|
| Brønsted Acid | Carboxylic Acid, tert-Butanol, H₂SO₄ | Dioxane | researchgate.net |
| Brønsted Acid | Carboxylic Acid, tert-Butyl Acetate, HClO₄ | tert-Butyl Acetate | nih.gov |
| Brønsted Acid | Carboxylic Acid, tert-Butyl Acetate, Tf₂NH | tert-Butyl Acetate | organic-chemistry.org |
| Lewis Acid | Carboxylic Acid, tert-Butanol, BF₃·OEt₂ | Dichloromethane | researchgate.netbohrium.com |
| Coupling Agents | Carboxylic Acid, tert-Butanol, DCC, DMAP | Dichloromethane | mdpi.com |
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the stoichiometry of the reactants and catalyst. Since esterification is an equilibrium process, strategies are often employed to shift the equilibrium toward the product side. This can be achieved by using a large excess of one reactant, typically the less expensive one (tert-butanol or tert-butyl acetate), or by removing a byproduct, such as water, as it is formed.
For acid-catalyzed reactions, controlling the temperature is important to prevent potential side reactions, such as dehydration of the tert-butanol to isobutylene (B52900), especially under strongly acidic conditions acsgcipr.org. Reactions are often run at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight, depending on the substrate's reactivity and the catalytic system employed mdpi.comrsc.org. Careful monitoring of the reaction's progress, for instance by using thin-layer chromatography (TLC), allows for determination of the optimal reaction time to ensure complete consumption of the starting material nih.gov.
Alternative Routes via Halogenation and Amination Strategies on Benzoic Acid Derivatives
This approach begins with the synthesis of a simpler precursor, such as tert-butyl 2-aminobenzoate, followed by selective chlorination at the 3- and 5-positions of the aromatic ring. The primary challenge in this route is achieving the desired regioselectivity. The amino group is a strong ortho-, para-directing group, which would favor chlorination at the 5-position (para) but also at the 3-position (ortho).
Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for regioselective halogenation. Palladium-catalyzed reactions, in particular, have been developed where a directing group on the substrate guides the catalyst to functionalize a specific C-H bond nih.gov. In the context of a benzo[b] google.comresearchgate.netoxazin-2-one system, the nitrogen atom of the heterocyclic ring has been used as a directing group to achieve regioselective halogenation with N-halosuccinimides under microwave irradiation rsc.org. A similar strategy could potentially be applied to tert-butyl 2-aminobenzoate, where the amino or ester group directs the halogenation.
An alternative retrosynthetic approach involves starting with a pre-halogenated scaffold, such as tert-butyl 3,5-dichlorobenzoate, and subsequently introducing the amino group at the 2-position. This transformation is challenging via classical nucleophilic aromatic substitution (SₙAr) due to the electron-rich nature of the ring. However, transition-metal-catalyzed cross-coupling reactions provide an effective solution.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides and amines nih.gov. This methodology has a broad substrate scope and can be applied to the synthesis of the target compound from tert-butyl 2,5-dichlorobenzoate (B1240473) or a related isomer using an appropriate ammonia (B1221849) surrogate or primary amine followed by deprotection. The success of these reactions often relies on the use of specialized, sterically demanding phosphine (B1218219) ligands, such as GPhos, which support the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination nih.govresearchgate.net. The reaction conditions typically involve a palladium precursor, a phosphine ligand, and a base in an inert solvent.
| Component | Example |
|---|---|
| Aryl Halide | tert-Butyl 3,5-dichlorobenzoate |
| Amine Source | Primary aliphatic amines, Ammonia surrogates |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | GPhos, BrettPhos, other dialkylbiaryl phosphines |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | Room Temperature to 110 °C |
Utilizing Activated Carboxylic Acid Derivatives for Ester Formation
The direct esterification of 2-amino-3,5-dichlorobenzoic acid with tert-butanol is often challenging due to the sterically hindered nature of the tert-butyl alcohol and the potential for side reactions under harsh acidic conditions. To overcome these limitations, activating the carboxylic acid group is a common and effective strategy. This involves converting the carboxylic acid into a more reactive intermediate, which can then readily react with tert-butanol under milder conditions.
One of the most widely employed methods for this type of transformation is the Steglich esterification . This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by tert-butanol, facilitated by DMAP, to yield the desired tert-butyl ester. A significant advantage of this method is its mild reaction conditions, which are compatible with the sensitive amino group on the aromatic ring. organic-chemistry.orgnih.gov
Another approach involves the formation of a mixed anhydride (B1165640) . The carboxylic acid can be reacted with an acyl halide, such as pivaloyl chloride, in the presence of a non-nucleophilic base like triethylamine. google.com This creates a mixed anhydride that is highly activated towards nucleophilic attack by tert-butanol. Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can also be used to form an in-situ mixed anhydride, which then reacts to form the tert-butyl ester. scispace.com
Finally, the carboxylic acid can be converted to its corresponding acyl chloride . This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.orgrsc.org The resulting 2-amino-3,5-dichloro-benzoyl chloride is a highly reactive species that can readily react with tert-butanol, often in the presence of a base to scavenge the HCl byproduct. organic-chemistry.org However, this method requires careful control due to the high reactivity of the acyl chloride and the potential for side reactions with the amino group if it is not appropriately protected.
| Activation Method | Activating Reagent(s) | Catalyst/Base | Typical Solvent | Key Features |
| Steglich Esterification | DCC or DIC | DMAP | Dichloromethane (DCM), THF | Mild conditions, suitable for sensitive substrates. organic-chemistry.orgorgsyn.org |
| Mixed Anhydride | Pivaloyl Chloride | Triethylamine | Ethyl Acetate, THF | High reactivity of intermediate. google.com |
| Mixed Anhydride | (Boc)₂O | DMAP / Pyridine | Acetonitrile (B52724), DCM | Byproducts are volatile or easily removed. scispace.com |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Pyridine or Triethylamine | Toluene, DCM | Highly reactive intermediate, fast reaction. organic-chemistry.orgrsc.org |
Emerging and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have emphasized the development of more sustainable and environmentally benign processes. These principles are applicable to the synthesis of this compound, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency.
Moving away from stoichiometric activators that generate significant waste (e.g., dicyclohexylurea in Steglich esterification), catalytic metal-free approaches are gaining prominence. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) represents a common metal-free method for tert-butylation. wikipedia.orgchemicalbook.com In this reaction, (Boc)₂O acts as both the tert-butyl source and an activator for the carboxylic acid, with DMAP serving as the catalyst to facilitate the ester formation. chemicalbook.com The byproducts of this reaction are carbon dioxide and tert-butanol, which are volatile and easily removed. scispace.com
Organocatalysis offers another avenue for metal-free synthesis. While specific organocatalysts for the direct tert-butylation of 2-aminobenzoic acids are still an emerging area, the principles of using small organic molecules to catalyze reactions are well-established. researchgate.net For instance, bifunctional thiourea (B124793) or squaramide catalysts could potentially activate the carboxylic acid through hydrogen bonding, making it more susceptible to nucleophilic attack by tert-butanol under mild conditions.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. rasayanjournal.co.innih.govajrconline.org The esterification to form this compound could be significantly accelerated by microwave irradiation, potentially reducing reaction times from hours to minutes. ijsdr.orgijsdr.org This rapid, volumetric heating is more energy-efficient and can minimize the formation of degradation byproducts. rasayanjournal.co.in
Solvent-free , or solid-state, reactions represent another key green chemistry principle. By eliminating the solvent, this approach reduces waste, cost, and the environmental impact associated with solvent production and disposal. The synthesis of the target ester could potentially be achieved by grinding the reactants (2-amino-3,5-dichlorobenzoic acid, a solid source of the tert-butyl group, and a catalyst) together, possibly with microwave irradiation to facilitate the reaction.
| Green Approach | Technique | Advantages | Research Findings |
| Metal-Free Catalysis | (Boc)₂O / DMAP | Avoids metal contaminants; volatile byproducts. wikipedia.org | Widely used for Boc-protection and can be adapted for esterification. |
| Energy Efficiency | Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. rasayanjournal.co.innih.gov | Esterification reactions that take hours conventionally can be completed in minutes. ijsdr.org |
| Waste Reduction | Solvent-Free Reaction | Eliminates solvent waste, simplifies purification. | An established green chemistry principle applicable to various organic syntheses. |
Process Analytical Technologies and Upscaling Considerations for Research Synthesis
Transitioning a synthesis from a bench-top procedure to a larger, more controlled research scale requires careful monitoring and robust purification strategies to ensure consistency and high purity of the final product.
Real-time monitoring of the reaction is crucial for determining reaction endpoints, understanding kinetics, and identifying the formation of any impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. Small aliquots can be withdrawn from the reaction mixture at timed intervals and analyzed by reverse-phase HPLC. sielc.comsielc.com A suitable method would show the gradual decrease of the starting material peak (2-amino-3,5-dichlorobenzoic acid) and the corresponding increase of the product peak (this compound). This allows for precise determination of when the reaction has reached completion, preventing unnecessary heating or the formation of byproducts. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy can also be employed for in-process monitoring, particularly with the use of an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. researchgate.net The progress of the esterification can be followed by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the newly formed tert-butyl ester at a different wavenumber. researchgate.net
Once the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For research-grade material, flash column chromatography is a standard and effective method. rsc.org The crude mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). orgsyn.org The fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure product.
Recrystallization is another powerful purification technique, particularly for obtaining highly crystalline material. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the desired compound will crystallize out, leaving impurities behind in the solvent. The choice of solvent is critical and must be determined empirically; suitable candidates might include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane. orgsyn.org
| Technique | Principle | Application in Synthesis | Typical Outcome |
| HPLC Monitoring | Separation based on polarity | Tracks disappearance of reactants and appearance of product. sielc.com | Provides quantitative data on reaction conversion over time. |
| Flash Chromatography | Separation based on polarity | Removes starting materials, catalysts, and byproducts from crude product. rsc.org | Yields purified product with >95% purity suitable for further use. |
| Recrystallization | Differential solubility | Final purification step to obtain high-purity crystalline solid. orgsyn.org | Removes minor impurities, resulting in research-grade material (>99% purity). |
High Resolution Structural Characterization and Conformational Analysis of Tert Butyl 2 Amino 3,5 Dichlorobenzoate
Advanced Spectroscopic Investigations
The comprehensive structural elucidation of Tert-butyl 2-amino-3,5-dichlorobenzoate, a substituted anthranilate ester, necessitates the application of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's stereochemistry, conformational dynamics, functional group interactions, and fragmentation behavior. The strategic placement of substituents—an amino group ortho to the bulky tert-butyl ester, and two chlorine atoms on the benzene (B151609) ring—creates a unique electronic and steric environment that can be meticulously probed using Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, FT-Raman), and High-Resolution Mass Spectrometry (HRMS).
NMR spectroscopy is a cornerstone for determining the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, allows for unambiguous assignment of all proton and carbon signals, revealing through-bond and through-space connectivities.
The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the amino group protons, and the tert-butyl protons. The aromatic region would display two doublets, corresponding to the protons at the C4 and C6 positions, with their chemical shifts influenced by the electronic effects of the amino and chloro substituents. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.5 ppm). The amino group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
In the ¹³C NMR spectrum, distinct resonances are expected for the aromatic carbons, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of the aromatic carbons are dictated by the combined electron-donating effect of the amino group and the electron-withdrawing effects of the chlorine and ester groups.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar substituted benzoate (B1203000) and aniline (B41778) compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Ar-H (C4) | ~7.5 - 7.7 | - | Ortho to one Cl, para to another Cl. |
| Ar-H (C6) | ~7.2 - 7.4 | - | Ortho to NH₂ and one Cl. |
| NH₂ | ~4.5 - 5.5 (broad s) | - | Shift is solvent and concentration dependent. |
| -C(CH₃)₃ | ~1.5 - 1.6 (s, 9H) | - | Characteristic sharp singlet for the tert-butyl group. |
| C=O | - | ~165 - 168 | Ester carbonyl carbon. |
| C-NH₂ (C2) | - | ~145 - 148 | Attached to the electron-donating amino group. |
| C-Cl (C3, C5) | - | ~120 - 130 | Attached to electron-withdrawing chlorine atoms. |
| -C(CH₃)₃ | - | ~81 - 83 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ | - | ~28 - 29 | Methyl carbons of the tert-butyl group. |
To confirm the assignments from 1D NMR and elucidate the complete molecular structure, various 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between the two aromatic protons, confirming their adjacent relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the tert-butyl proton singlet to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the aromatic protons to neighboring carbons, and importantly, the tert-butyl protons to the quaternary carbon and the ester carbonyl carbon. This would confirm the connectivity of the tert-butyl ester group to the benzoate ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. A NOESY spectrum could show correlations between the NH₂ protons and the aromatic proton at C6, as well as potential correlations between the tert-butyl protons and the aromatic proton at C6, providing insights into the preferred conformation around the C-C(O) and C-N bonds.
The structure of this compound suggests the possibility of restricted rotation around single bonds, which can be investigated using dynamic NMR (DNMR) spectroscopy. Steric hindrance between the ortho-amino group and the bulky tert-butyl ester group, as well as the adjacent chlorine atom, can create significant energy barriers to rotation around the C(aryl)-C(O)O bond. nsf.gov Similarly, rotation around the C(aryl)-NH₂ bond may also be hindered.
Temperature-dependent NMR studies could reveal broadening or coalescence of specific signals if the rate of a conformational exchange process becomes comparable to the NMR timescale. nih.govnih.govresearchgate.net For instance, if rotation around the C-N bond is slow at low temperatures, separate signals for the two amino protons might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single sharp peak. By analyzing the spectra at different temperatures, the activation energy (ΔG‡) for these rotational barriers can be calculated, providing quantitative data on the molecule's conformational flexibility. nsf.govnih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in the molecule and their chemical environment. The spectra are complementary and allow for a comprehensive vibrational analysis. researchgate.net For this compound, key vibrational modes are associated with the amino group, the ester group, the aromatic ring, and the carbon-chlorine bonds.
A significant feature in the FT-IR spectrum would be the N-H stretching vibrations of the primary amino group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. researchgate.net The position of these bands can indicate the extent of hydrogen bonding. An intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen of the ester group is highly probable, which would shift the N-H and C=O stretching frequencies to lower wavenumbers. The C=O stretching vibration of the tert-butyl ester is expected to be a strong band in the IR spectrum, likely appearing around 1680-1710 cm⁻¹, a lower frequency than a typical aromatic ester due to conjugation with the ring and potential hydrogen bonding.
The aromatic ring itself will exhibit characteristic C-H and C=C stretching vibrations. The C-Cl stretching modes are expected in the fingerprint region, typically below 850 cm⁻¹. ijtsrd.com
Predicted Vibrational Frequencies for this compound Predicted values are based on the analysis of related halogenated aminobenzoic acids. researchgate.netijtsrd.comnih.govnih.gov
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |
|---|---|---|---|
| N-H Asymmetric Stretch | -NH₂ | ~3450 - 3490 | Medium / Weak |
| N-H Symmetric Stretch | -NH₂ | ~3350 - 3390 | Medium / Weak |
| Aromatic C-H Stretch | Ar-H | ~3050 - 3100 | Weak / Strong |
| Aliphatic C-H Stretch | -C(CH₃)₃ | ~2950 - 2990 | Medium / Medium |
| C=O Stretch | Ester | ~1680 - 1710 | Very Strong / Medium |
| N-H Scissoring | -NH₂ | ~1610 - 1640 | Strong / Weak |
| Aromatic C=C Stretch | Benzene Ring | ~1400 - 1600 | Medium-Strong / Strong |
| C-O Stretch | Ester | ~1250 - 1300 | Strong / Medium |
| C-N Stretch | Ar-NH₂ | ~1280 - 1350 | Strong / Medium |
| C-Cl Stretch | Ar-Cl | ~700 - 850 | Strong / Strong |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. The technique provides highly accurate mass measurements, allowing for the determination of the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M) peak, with (M+2) and (M+4) peaks in an approximate ratio of 6:9:3, which serves as a definitive signature for a dichlorinated compound.
Upon electron ionization (EI) or electrospray ionization (ESI), the molecule will undergo characteristic fragmentation. A primary and highly favorable fragmentation pathway is the loss of the tert-butyl group as a stable tert-butyl carbocation ((CH₃)₃C⁺, m/z 57) or the neutral isobutylene (B52900) molecule ((CH₃)₂C=CH₂, mass loss of 56) via McLafferty rearrangement, leaving the 2-amino-3,5-dichlorobenzoic acid radical cation or protonated molecule, respectively. Subsequent fragmentations would likely involve the loss of CO or CO₂ from the carboxylic acid moiety and potential cleavage of the C-Cl bonds.
A key aspect of the mass spectrometric analysis of this compound is the potential for neighboring group participation, often termed the "ortho effect." nih.govresearchgate.net This phenomenon involves the interaction of vicinal functional groups during fragmentation, leading to decomposition pathways that are unique to ortho isomers and are suppressed or absent in their meta and para counterparts. nih.gov
In this molecule, the ortho-amino group can directly influence the fragmentation of the ester group. For instance, the amino group can participate in a cyclization reaction following the initial loss of the tert-butyl group. This interaction can facilitate the elimination of a neutral molecule, such as water or an alcohol, through a six-membered transition state, a process not possible for the meta or para isomers. quora.com This ortho effect can generate diagnostically important ions that allow for the unambiguous differentiation of positional isomers by mass spectrometry. nih.govresearchgate.netaminer.cn For example, a characteristic fragmentation could involve the interaction of the amino group with the ester, leading to the formation of a cyclic intermediate and subsequent unique fragmentation patterns that would be absent if the amino group were in the meta or para position.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Isotopic Profiling
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to confirm the molecular structure of compounds by fragmenting a precursor ion and analyzing the resulting product ions. This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.
In the analysis of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. This ion would then be subjected to collision-induced dissociation (CID), leading to characteristic fragmentation pathways. A key fragmentation would likely involve the loss of isobutylene from the tert-butyl group, a common fragmentation for tert-butyl esters, resulting in a prominent product ion. Other potential fragmentations could include the loss of the entire tert-butoxycarbonyl group or cleavages related to the dichlorinated aromatic ring.
Table 1: Hypothetical Tandem Mass Spectrometry Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss (Da) |
| [M+H]⁺ | [M+H - C₄H₈]⁺ | 56.11 |
| [M+H]⁺ | [M+H - C₅H₉O₂]⁺ | 101.12 |
| [M+H]⁺ | [M+H - Cl]⁺ | 34.97 |
Note: This table is hypothetical and illustrates the type of data that would be generated from a tandem MS experiment. The exact m/z values would depend on the isotopic composition.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular geometry of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density can be constructed.
For this compound, an SC-XRD analysis would reveal the exact bond lengths and angles of the dichlorinated benzene ring, the amino group, and the tert-butyl ester moiety. It would also elucidate the conformation of the molecule in the crystal lattice, including the planarity of the aromatic ring and the orientation of the substituents. Furthermore, the analysis would provide insights into the crystal packing, identifying any intermolecular interactions such as hydrogen bonds involving the amino group and the ester oxygen, or halogen bonding involving the chlorine atoms. As of now, no published single-crystal X-ray diffraction data for this compound is available.
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a diffraction pattern that is characteristic of the crystalline phases present. PXRD is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties.
A PXRD analysis of a bulk sample of this compound would confirm its crystallinity. The presence of sharp peaks in the diffractogram would indicate a crystalline material, while a broad, featureless pattern would suggest an amorphous state. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray data (if available), the phase purity of the bulk sample can be confirmed. Studies on potential polymorphism of this compound have not been reported in the literature.
Chiroptical Spectroscopy (If applicable, considering potential chirality or atropisomerism)
Chiroptical spectroscopy techniques are sensitive to the three-dimensional arrangement of atoms in chiral molecules. While this compound does not possess a traditional chiral center, the presence of bulky ortho substituents on the benzene ring could potentially lead to hindered rotation around the C-C or C-N bonds, resulting in atropisomerism. Atropisomers are stereoisomers that are separable due to restricted rotation. If this compound exhibits stable atropisomers, it would be chiral and could be analyzed by chiroptical methods.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule.
If stable atropisomers of this compound exist and can be separated, ECD spectroscopy could be used to determine their absolute configuration (P or M). This would be achieved by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for each atropisomer. Currently, there are no published studies on the potential atropisomerism or ECD analysis of this specific compound.
Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. VCD is particularly sensitive to the conformational preferences of a molecule in solution.
For a potentially chiral molecule like the atropisomers of this compound, VCD could provide detailed information about its solution-state conformation. By comparing the experimental VCD spectrum with calculated spectra for different possible conformers, the most stable conformation in solution could be identified. To date, no VCD studies have been reported for this compound.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Amino 3,5 Dichlorobenzoate
Reactivity at the Amino Functionality
The amino group (-NH₂) of tert-butyl 2-amino-3,5-dichlorobenzoate is a primary nucleophilic site, readily participating in a range of chemical reactions.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nature of the amino group allows for the formation of new carbon-nitrogen bonds through acylation, alkylation, and arylation reactions.
Acylation: The amino group can be acylated to form amides. For instance, N-acetyl-amino acid derivatives can be synthesized through solution-phase methodology, which in some cases involves the use of protecting groups and activated esters as intermediates to couple with amines. nih.gov
Alkylation: The amino group can undergo alkylation. For example, enantioselective alkylation of amino acid derivatives can be achieved using chiral phase-transfer catalysts, leading to the synthesis of α-alkyl and α,α-dialkyl-α-amino acids. researchgate.net
Arylation: N-arylation of amino acid esters can be accomplished using aryl triflates under mild conditions, often employing palladium precatalysts like t-BuBrettPhos Pd G3 or G4. researchgate.net This method has been shown to minimize racemization. researchgate.net Palladium-catalyzed arylation can also be directed by native α-amino acid derivatives to functionalize benzylic C–H bonds. rsc.org The reactivity in these SNAr reactions is influenced by strong electron-withdrawing groups on the aryl electrophile. nih.gov
Table 1: Examples of N-Arylation Reactions of Amino Acid Esters
| Catalyst | Arylating Agent | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| t-BuBrettPhos Pd G3 | Aryl triflate | α-amino acid ester | N-aryl-α-amino acid ester | High | researchgate.net |
| Pd(OAc)₂ | Aryl iodide | α-amino acid derivative | 5-aryl-1,4-benzodiazepin-2-one | Moderate to Good | rsc.org |
| Pd(OAc)₂ | Bromoarenes | Benzo[c] researchgate.netresearchgate.netnih.govthiadiazole | Mono- and bis-aryl derivatives | - |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The primary aromatic amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via reactions like the Sandmeyer reaction.
The classic Sandmeyer reaction involves the diazotization of an amine followed by chlorination with CuCl. nih.gov However, this method requires strongly acidic and oxidizing conditions. nih.gov Modern variations of the Sandmeyer reaction allow for the introduction of bromo, chloro, and cyano groups. For instance, bromodediazotization can be performed using copper(I) bromide in an ionic liquid. nih.gov The outcome of such reactions can be influenced by the electronic nature of the substituents on the diazonium salt. nih.gov
"Interrupted" diazotization, which involves quenching the reaction with cold water after the addition of nitrite, can yield diazonium species with a nitrate (B79036) counter-ion. researchgate.net
Condensation Reactions and Amide Formation
The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can then be further transformed. For example, 2-aminothiophenols condense with aldehydes to form 2-substituted benzothiazoles through an imine intermediate. mdpi.com Similarly, the reaction of ethyl 4-aminobenzoate (B8803810) with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) yields a Schiff base. nih.gov
Amide bond formation is a cornerstone of organic synthesis. 5z.com The carboxyl group of an N-protected amino acid can be activated, for example with N,N′-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt), to react with an amine, forming an amide. acgpubs.org Alternatively, amides can be synthesized from tert-butyl esters via in situ generation of acid chlorides using reagents like α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst. researchgate.net
Transformations of the Ester Group
The tert-butyl ester group can be modified through reactions such as hydrolysis and transesterification.
Hydrolysis Kinetics and Mechanistic Pathways
The hydrolysis of amino acid esters can proceed through different mechanisms depending on the structure of the ester and the reaction conditions. For some amino acid esters, intramolecular aminolysis (lactamization) can occur in the free base form, competing with the typical bimolecular alkaline hydrolysis (BAc2) pathway. core.ac.uk The BAc2 mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The stability of the tert-butyl carbocation makes the tert-butyl ester group susceptible to acid-catalyzed hydrolysis. Deprotection of tert-butyl esters is often achieved using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). rsc.org
Transesterification Reactions with Various Alcohols
Transesterification involves the conversion of one ester to another by reaction with an alcohol. This reaction can be catalyzed by acids or bases. While specific studies on the transesterification of this compound are not prevalent in the searched literature, the principles of transesterification are well-established. For example, tert-butyl nicotinate (B505614) directing groups have been used to facilitate the transformation of primary amides into esters. 5z.com The synthesis of various esters from l-pyroglutamic acid has been achieved through methods like Steglich esterification and acid-catalyzed transesterification. nih.gov
Table 2: Common Transformations of the Tert-butyl Ester Group
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Acid-catalyzed Hydrolysis | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | Room Temperature | Carboxylic Acid |
| Steglich Esterification | Alcohol, DCC, DMAP | Anhydrous DCM, Room Temperature | New Ester |
| Transesterification (Acid-catalyzed) | Alcohol, Acid catalyst | Heat | New Ester |
Reduction to Alcohol or Aldehyde Derivatives
The tert-butyl ester group of the title compound can be selectively reduced to either a primary alcohol or an aldehyde under specific conditions. The choice of reducing agent and reaction temperature is critical in determining the final product.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols. This transformation proceeds via an initial hydride attack to form a tetrahedral intermediate, which then collapses to an aldehyde. The aldehyde is subsequently reduced faster than the starting ester, leading to the corresponding primary alcohol, (2-amino-3,5-dichlorophenyl)methanol.
Conversely, the use of a sterically hindered and less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), allows for the reduction to be stopped at the aldehyde stage. nih.govmasterorganicchemistry.com When one equivalent of DIBAL-H is used at low temperatures (typically -78 °C), a stable tetrahedral intermediate is formed. chemistrysteps.com This intermediate does not collapse to the aldehyde until aqueous workup is performed, preventing overreduction to the alcohol. nih.govchemistrysteps.com This method provides a direct route to 2-amino-3,5-dichlorobenzaldehyde.
| Reagent | Product | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | (2-amino-3,5-dichlorophenyl)methanol | THF, 0 °C to reflux | Complete reduction to the primary alcohol. |
| Diisobutylaluminum Hydride (DIBAL-H) | 2-amino-3,5-dichlorobenzaldehyde | Toluene or CH₂Cl₂, -78 °C | Partial reduction stops at the aldehyde stage. |
Reactivity of the Dichloro-substituted Aromatic Ring
The two chlorine atoms on the aromatic ring serve as handles for further functionalization through various substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible but challenging transformation for this compound. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (halide). wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. libretexts.org
In the case of this compound, the aromatic ring possesses two chlorine atoms (EWGs by induction) but also a powerful electron-donating amino group (-NH₂) ortho to one chlorine and para to the other. Electron-donating groups destabilize the carbanionic Meisenheimer complex, thus deactivating the ring towards SNAr. lookchem.com Consequently, substrates like chloroanilines are generally poor candidates for this reaction and require harsh conditions or are unreactive. lookchem.com
For a reaction to proceed, it would likely require high temperatures and a very strong nucleophile (e.g., NaOMe, NaNH₂). The regioselectivity would be influenced by the competing effects of the substituents. The chlorine at the C5 position is para to the activating amino group but ortho to a second chlorine, while the C3 chlorine is ortho to both the amino and the ester groups. Stabilization of the intermediate is most effective when the negative charge can be delocalized onto an EWG, a condition not well met in this substrate. Therefore, forcing SNAr on this molecule would be difficult and likely result in low yields.
The chlorine atoms on the aromatic ring are suitable leaving groups for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The differential steric and electronic environments of the two chlorine atoms may allow for selective mono-functionalization. The C-Cl bond at the C5 position is generally less sterically hindered than the C3 position, which is flanked by the amino and ester groups. This difference can often be exploited to achieve regioselective coupling.
Suzuki Coupling: This reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds or introducing alkyl groups.
Heck Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene. nih.gov The reaction is catalyzed by a palladium complex and requires a base.
Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling the aryl chloride with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org
Selective mono-coupling would be expected at the less hindered C5 position under carefully controlled conditions. Achieving di-substitution would require more forcing conditions.
| Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl- or alkyl-substituted benzoate (B1203000) |
| Heck | Alkene (R'-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkenyl-substituted benzoate |
| Sonogashira | Terminal Alkyne (R''-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted benzoate |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at a specific ortho position. organic-chemistry.orgbaranlab.org
For this compound, the free amino group is too acidic and would be deprotonated by the strong bases (e.g., n-BuLi, s-BuLi) used for DoM. Therefore, protection of the amino group is a prerequisite. Conversion to a carbamate (B1207046) (e.g., N-Boc) or an amide would transform it into a potent DMG. acs.org
In a hypothetical N-Boc protected derivative, the N-Boc-amino group would be the most powerful DMG on the ring. Lithiation would be expected to occur regioselectively at the C6 position, which is the only available position ortho to this directing group. Subsequent quenching of the resulting aryllithium intermediate with an electrophile (E⁺) would yield a 2,6-disubstituted aniline (B41778) derivative.
Proposed DoM Sequence:
Protection: Reaction of the starting material with Boc₂O to form N-Boc-tert-butyl 2-amino-3,5-dichlorobenzoate.
Metalation: Treatment with a strong base like s-BuLi or t-BuLi in an ethereal solvent (e.g., THF) at -78 °C to deprotonate the C6 position.
Electrophilic Quench: Addition of an electrophile (e.g., DMF to form an aldehyde, I₂ to form an iodide) to introduce a new substituent at the C6 position.
Comprehensive Mechanistic Studies of Key Transformations
To fully understand the reactivity of this compound, detailed mechanistic studies using physical organic chemistry tools would be necessary.
While specific mechanistic studies on this compound are not widely reported, the principles of KIE and Hammett correlations can be applied to hypothesize about its reaction mechanisms.
Kinetic Isotope Effects (KIE): KIE studies are used to determine whether a particular bond is broken in the rate-determining step of a reaction. wpmucdn.com For instance, in a hypothetical SNAr reaction, a chlorine KIE could be measured by comparing the reaction rate of the natural abundance compound with one enriched in ³⁷Cl. A significant KIE (k³⁵/k³⁷ > 1) would imply that the C-Cl bond cleavage is kinetically significant, occurring in or before the rate-determining step. For example, a chlorine KIE of 1.0090 was observed in the dehalogenation of 4-chlorobenzoyl-CoA, indicating that the C-Cl bond cleavage from the Meisenheimer intermediate is rate-limiting. nih.govunm.edu This suggests that if an SNAr reaction could be forced, a similar KIE might be observed, supporting a stepwise mechanism where the loss of the chloride ion is the slow step.
Hammett Correlations: The Hammett equation, log(k/k₀) = σρ, provides insight into the electronic effects of substituents on a reaction's transition state. nih.gov To investigate a metal-catalyzed cross-coupling reaction like a Suzuki coupling, one could react this compound with a series of para-substituted phenylboronic acids and measure the relative reaction rates. Plotting the logarithm of the relative rates against the Hammett substituent constant (σ) for each substituted boronic acid would yield a reaction constant (ρ). A positive ρ value, as is often observed for Suzuki reactions (e.g., ρ = +1.5), would indicate that electron-withdrawing groups on the boronic acid accelerate the reaction. rsc.org This would be consistent with a mechanism where the transmetalation step is rate-limiting and is facilitated by a more electrophilic boron atom.
Elucidation of Reaction Intermediates and Transition States
The detailed elucidation of reaction intermediates and transition states for this compound is a complex area of study that relies heavily on a combination of computational modeling and experimental spectroscopic analysis. While specific, in-depth research exclusively focused on this molecule's reaction mechanisms is not extensively documented in publicly available literature, general principles of physical organic chemistry and computational analysis of analogous structures provide a foundational understanding.
Computational Approaches to Mechanistic Insights
Modern computational chemistry offers powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the theoretical identification and characterization of transient species such as reaction intermediates and transition states. Techniques like Density Functional Theory (DFT) are instrumental in predicting the geometries, energies, and vibrational frequencies of these ephemeral structures. For substituted aminobenzoates, computational studies can model reaction pathways, such as hydrolysis, amidation, or electrophilic aromatic substitution, to reveal the stepwise processes involved.
A theoretical investigation into a reaction mechanism typically involves identifying the lowest energy pathway from reactants to products. This pathway includes one or more transition states, which represent the highest energy points along the reaction coordinate, and may involve the formation of one or more intermediates, which are local minima on the potential energy surface. For this compound, the presence of the bulky tert-butyl group, the electron-donating amino group, and the electron-withdrawing chloro groups all influence the stability of potential intermediates and the energy barriers of transition states.
Key Reactive Sites and Potential Intermediates
The reactivity of this compound is primarily centered around the amino group, the ester functionality, and the aromatic ring.
Amino Group Reactions: The amino group can act as a nucleophile. In reactions such as acylation or alkylation, a tetrahedral intermediate would be expected to form at the nitrogen atom. The stability of this intermediate and the subsequent transition state for the formation of the N-substituted product would be influenced by the electronic effects of the substituents on the aromatic ring.
Ester Group Reactions: The tert-butyl ester can undergo hydrolysis or transesterification. Acid-catalyzed hydrolysis, for instance, would proceed through a series of protonation steps and the formation of a tetrahedral intermediate at the carbonyl carbon. The stability of this intermediate is crucial in determining the reaction rate. The bulky tert-butyl group can sterically hinder the approach of nucleophiles and can also stabilize a potential carbocation intermediate if the reaction proceeds through an AAL1-type mechanism involving the cleavage of the alkyl-oxygen bond.
Aromatic Ring Reactions: The aromatic ring can undergo electrophilic substitution. The directing effects of the amino and chloro substituents would govern the position of substitution. The amino group is a strong activating group and ortho-, para- director, while the chloro groups are deactivating but also ortho-, para- directing. The interplay of these effects would determine the regioselectivity. The reaction would proceed through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The energies of the various possible arenium ions would determine the preferred substitution pattern.
Spectroscopic Detection of Intermediates
While computational studies provide theoretical frameworks, experimental validation is crucial. Techniques such as transient absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be employed to detect and characterize reaction intermediates. For reactions involving aminobenzoate derivatives, spectroscopic methods can provide evidence for the formation of charged intermediates or other transient species. However, the typically short lifetimes of these intermediates make their direct observation challenging.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on "this compound" are not publicly available. Research providing specific data for quantum chemical calculations, conformational analysis, and molecular dynamics simulations for this particular compound could not be located.
Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline for "this compound".
While general computational studies have been conducted on related classes of molecules, such as halogenated anilines and substituted aminobenzoates, the strict requirement to focus solely on this compound prevents the inclusion of this broader, non-specific information.
Computational and Theoretical Chemistry Studies on Tert Butyl 2 Amino 3,5 Dichlorobenzoate
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like Tert-butyl 2-amino-3,5-dichlorobenzoate. These theoretical calculations, when compared with experimental data, serve as a crucial validation of the computed molecular structure and electronic properties. Methods based on Density Functional Theory (DFT) are widely employed for this purpose, offering a balance between accuracy and computational cost.
NMR Chemical Shift and Coupling Constant Calculations (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR chemical shifts. researchgate.net This method, typically used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), calculates the isotropic magnetic shielding tensors for each nucleus. researchgate.net
The theoretical chemical shifts (δ_calc) are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically Tetramethylsilane (TMS). The accuracy of these predictions is often enhanced by considering solvent effects through models like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). researchgate.net
A strong correlation between the calculated and experimentally observed chemical shifts validates the accuracy of the computationally determined molecular geometry. Statistical measures such as the Mean Absolute Error (MAE) and correlation coefficients (R²) are used to quantify the agreement between theory and experiment. researchgate.net For complex molecules, this integrated experimental and computational approach can be invaluable for unambiguous structural assignment. researchgate.net
Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for Key Nuclei in a Substituted Benzene (B151609) Ring System Note: This table is a hypothetical representation based on typical results from GIAO calculations on similar aromatic compounds.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) | Δδ (Exp - Calc) |
| ¹H NMR | |||
| H (aromatic) | 7.85 | 7.81 | 0.04 |
| H (aromatic) | 7.50 | 7.46 | 0.04 |
| NH₂ | 5.50 | 5.42 | 0.08 |
| C(CH₃)₃ | 1.57 | 1.55 | 0.02 |
| ¹³C NMR | |||
| C=O | 165.0 | 164.5 | 0.5 |
| C-NH₂ | 148.2 | 147.9 | 0.3 |
| C-Cl | 125.8 | 125.5 | 0.3 |
| C-Cl | 118.5 | 118.1 | 0.4 |
| C (quat) | 82.0 | 81.7 | 0.3 |
| C(CH₃)₃ | 28.1 | 27.9 | 0.2 |
Vibrational Frequencies and Intensities Prediction
Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental Infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.netnih.gov These calculations also provide the intensities of IR absorptions and Raman scattering activities.
For instance, studies on similar molecules like 2-amino-3,5-dichlorobenzonitrile (B1269155) and 3-amino-2,5-dichlorobenzoic acid have successfully used DFT calculations (at the B3LYP/6-311G(d,p) level) to assign FT-IR and FT-Raman spectra, achieving excellent agreement with experimental data after scaling. nih.govresearchgate.net
Table 2: Representative Vibrational Mode Assignments for this compound Based on DFT Calculations on Analogous Compounds Note: This table is illustrative. The wavenumbers are typical for the functional groups listed and based on studies of similar molecules.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Assignment (Based on PED) |
| N-H Asymmetric Stretch | 3480 | 3485 | ν_as(NH₂) |
| N-H Symmetric Stretch | 3370 | 3375 | ν_s(NH₂) |
| C-H Aromatic Stretch | 3080 | 3082 | ν(C-H) |
| C=O Ester Stretch | 1715 | 1720 | ν(C=O) |
| N-H Scissoring | 1620 | 1625 | δ(NH₂) |
| C=C Aromatic Stretch | 1580 | 1585 | ν(C=C) |
| C-O Ester Stretch | 1250 | 1255 | ν(C-O) |
| C-N Stretch | 1310 | 1315 | ν(C-N) |
| C-Cl Stretch | 825 | 830 | ν(C-Cl) |
| C-Cl Stretch | 750 | 755 | ν(C-Cl) |
UV-Vis Electronic Spectra Calculations (e.g., TD-DFT)
Time-dependent density functional theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules in the ultraviolet-visible (UV-Vis) range. researchgate.netresearchgate.net This method computes the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The analysis of the molecular orbitals involved in these electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the absorption. researchgate.net For aromatic compounds like this compound, the primary absorptions in the UV-Vis region typically correspond to π → π* and n → π* transitions associated with the benzene ring and its substituents (amino, chloro, and ester groups). Comparing the calculated absorption maxima (λ_max) and intensities with the experimental spectrum helps confirm the electronic structure of the molecule. researchgate.net
Table 3: Hypothetical TD-DFT Calculation Results for the Main Electronic Transitions of this compound Note: This table illustrates typical output from a TD-DFT calculation for an aromatic amine.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| S₀ → S₁ | 345 | 0.085 | HOMO → LUMO | n → π |
| S₀ → S₂ | 290 | 0.450 | HOMO-1 → LUMO | π → π |
| S₀ → S₃ | 245 | 0.310 | HOMO → LUMO+1 | π → π* |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways that are often inaccessible through experimental means alone.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding a chemical reaction mechanism at a molecular level requires the identification of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate.
Computational methods, particularly DFT, are used to locate the geometry of these elusive transition states. Once a candidate TS structure is found, a frequency calculation is performed to confirm its identity; a true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
To definitively connect a transition state with its corresponding reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis involves following the path of steepest descent from the TS geometry downhill to the energy minima of the reactant and product, thereby confirming the proposed mechanistic step. This combination of TS localization and IRC analysis provides a complete, dynamic picture of a reaction pathway.
Catalyst-Substrate Interaction Modeling (if applicable)
When a reaction is catalyzed, computational modeling can elucidate the precise role of the catalyst. These studies model the interaction between the catalyst and the substrate (this compound or its precursors). The goal is to understand how the catalyst lowers the activation energy of the reaction.
Modeling techniques can range from molecular docking, which predicts the preferred binding orientation of the substrate to the catalyst's active site, to more sophisticated quantum mechanics/molecular mechanics (QM/MM) methods. In QM/MM, the reactive core (e.g., the substrate and the catalytic center) is treated with a high level of quantum mechanics theory, while the rest of the system (e.g., the catalyst scaffold and solvent) is treated with more computationally efficient molecular mechanics force fields. This approach allows for the study of large, complex catalytic systems, revealing key non-covalent interactions, geometric changes, and electronic effects that are responsible for catalysis. While specific studies on this compound were not identified, this methodology is widely applied in process chemistry to optimize reaction conditions and design more efficient catalysts.
Applications of Tert Butyl 2 Amino 3,5 Dichlorobenzoate in Diverse Research Areas Excluding Biological/clinical
Role as a Key Synthetic Intermediate in Organic Chemistry
The structural features of tert-butyl 2-amino-3,5-dichlorobenzoate, namely the amino and tert-butoxycarbonyl groups, serve as reactive handles for a variety of organic transformations. This makes the compound a valuable starting material or intermediate in the synthesis of more complex molecules.
This compound is an example of a substituted anthranilic acid derivative. Anthranilic acid and its analogues are well-established precursors in the synthesis of a wide range of aromatic compounds. ijpsjournal.comki.se The amino group can be diazotized and replaced with other functional groups, or it can undergo condensation reactions. The carboxylic acid ester can be hydrolyzed and converted into other functionalities. The chlorine atoms also provide sites for further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, although these are generally more challenging on an electron-rich ring.
The presence of the dichloro-substituents on the benzene (B151609) ring makes this molecule a precursor for aromatic compounds where specific substitution patterns are desired. These chlorine atoms can influence the electronic properties and reactivity of the resulting molecules, and they can also serve as handles for further functionalization in subsequent synthetic steps.
Substituted 2-aminobenzoates are crucial starting materials for the synthesis of various nitrogen-containing heterocycles. ki.se One of the most prominent applications of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of fused heterocycles with a broad range of applications. nih.govnih.gov The Niementowski quinazolinone synthesis, for instance, involves the condensation of an anthranilic acid with an amide. nih.gov
This compound can be envisioned as a key starting material for the synthesis of dichlorinated quinazolinone derivatives. The general synthetic approach would involve the reaction of the amino group with a suitable reagent to form the second ring. For example, reaction with an acid chloride followed by cyclization, or direct condensation with an orthoester or an amide, could yield the corresponding quinazolinone. The tert-butyl ester group might be hydrolyzed during the course of the reaction or removed in a subsequent step. The resulting dichlorinated quinazolinone would be a highly functionalized heterocycle, with the chlorine atoms providing opportunities for further diversification.
| Starting Material | Reaction Type | Potential Heterocyclic Product |
| This compound | Condensation with amides/orthoesters | Dichloro-substituted quinazolinones |
| This compound | Reaction with phosgene (B1210022) or its equivalents | Dichloro-substituted isatoic anhydrides |
| This compound | Reaction with α-halo ketones/esters | Dichloro-substituted benzodiazepines or other fused systems |
The tert-butyl ester functionality in this compound serves as a protecting group for the carboxylic acid. The tert-butyl group is a common and versatile protecting group in organic synthesis due to its steric bulk, which imparts stability under a variety of reaction conditions. researchgate.netdntb.gov.ua
Tert-butyl esters are generally stable to basic conditions, such as hydrolysis with aqueous hydroxides, and to many nucleophilic reagents and reducing agents. organic-chemistry.org This stability allows for chemical modifications to be carried out on other parts of the molecule, such as the amino group or the aromatic ring, without affecting the carboxylic acid moiety.
The removal of the tert-butyl group, or deprotection, is typically achieved under acidic conditions. organic-chemistry.org Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the tert-butyl ester to afford the corresponding carboxylic acid. This deprotection proceeds via a stable tert-butyl cation, which is typically scavenged by the solvent or an added nucleophile. The relatively mild conditions required for deprotection make the tert-butyl group an attractive choice for protecting carboxylic acids in multi-step syntheses.
| Condition | Stability of Tert-butyl Ester |
| Strongly acidic (e.g., TFA, HCl) | Labile (Deprotection occurs) |
| Strongly basic (e.g., NaOH, KOH) | Stable |
| Nucleophilic attack | Generally stable |
| Hydrogenolysis | Stable |
| Mild reducing agents (e.g., NaBH4) | Stable |
Contributions to Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the study of non-covalent interactions and their use in the design of complex, self-assembling systems. mdpi.comresearchgate.net Crystal engineering, a subfield of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties, which are governed by the intermolecular interactions in the crystal lattice. mdpi.com this compound possesses several functional groups that can participate in various non-covalent interactions, making it a molecule of interest in these areas.
Hydrogen bonds are one of the most important and widely utilized non-covalent interactions in supramolecular chemistry and crystal engineering. The amino group (-NH2) in this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen bond acceptor. These functionalities can lead to the formation of well-defined hydrogen bonding networks in the solid state.
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, while self-assembly is the spontaneous organization of molecules into ordered structures. mdpi.comresearchgate.net Halogenated organic compounds, such as dichlorobenzoate derivatives, are of particular interest in this context due to their ability to participate in halogen bonding. nih.govresearchgate.netnih.gov
A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring). nih.govnih.gov The chlorine atoms in this compound can act as halogen bond donors. These halogen bonds, in conjunction with hydrogen bonds and other non-covalent interactions like π-π stacking, can play a crucial role in directing the self-assembly of these molecules into specific supramolecular architectures.
The interplay of these different non-covalent interactions can lead to complex molecular recognition phenomena. For example, the molecule could selectively bind to other molecules that have complementary hydrogen bonding and halogen bonding sites. The study of such interactions in halobenzoate derivatives provides valuable insights into the fundamental principles of molecular recognition and self-assembly, which are essential for the rational design of new materials with tailored properties.
Potential in Polymer Chemistry and Functional Materials
The molecular architecture of this compound, possessing both a reactive amine and a bulky tert-butyl ester group, makes it a candidate for investigation in polymer chemistry. The presence of chlorine atoms can also influence the properties of resulting materials, such as solubility and thermal stability.
The primary amino group on the benzene ring allows this compound to act as a nucleophile, enabling its participation in polymerization reactions. It can theoretically be used as a monomer or a co-monomer in the synthesis of various polymeric structures.
Polyamides: The amino group can react with dicarboxylic acids or their derivatives (like diacyl chlorides) through a condensation polymerization to form polyamides. The bulky tert-butyl group and the chlorine substituents on the polymer backbone would be expected to influence the resulting polyamide's properties, such as reducing chain packing and potentially increasing solubility in organic solvents.
Polyimides: While the compound itself is a monoamine, it could be chemically modified to a diamine or used in conjunction with other diamines to synthesize polyimides. Aromatic polyimides are known for their high thermal stability and mechanical strength. The incorporation of the tert-butyl group is a known strategy in polyimide chemistry to enhance solubility and processability of the final polymer, as it disrupts chain packing. Research on other aromatic diamines containing tert-butyl groups has shown that they can lead to soluble and flexible polyimide films.
Polymers derived from this compound could be processed into functional coatings or films. The properties of such materials would be dictated by the polymer's structure. For instance, polyimides synthesized from analogous tert-butyl-containing monomers have been successfully cast into flexible and transparent films. The solubility of such polymers in common organic solvents is a key factor for their application as coatings, as it allows for solution-based processing techniques like spin coating or casting. The presence of the dichlorinated benzene ring might also confer specific properties such as altered refractive index or enhanced resistance to certain chemical environments.
Development of Advanced Analytical Methodologies
The purity and quantitative analysis of this compound are crucial for its application in any research field. Standard analytical techniques, including chromatography and spectrometry, are employed for its characterization. Chemical suppliers of this compound often provide documentation of its purity as determined by these methods.
Chromatographic methods are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for the analysis of non-volatile organic compounds like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC or UPLC with the detection sensitivity and specificity of mass spectrometry. It is a powerful tool for the identification and quantification of this compound, especially in complex matrices. The mass spectrometer provides information about the molecular weight of the compound and its fragments, confirming its identity.
A summary of typical chromatographic techniques for the analysis of similar aromatic amines is presented in the table below.
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |
| HPLC/UPLC | Reversed-phase C18 | Acetonitrile/Water with Formic Acid | UV | Purity assessment, Quantitative analysis |
| LC-MS | Reversed-phase C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometry (ESI+) | Identification, Quantification |
Spectroscopic techniques are vital for the structural elucidation and characterization of this compound.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. For instance, a closely related compound, 2-amino-3-chlorobenzoic acid, shows absorption peaks at 220 nm, 270 nm, and 361 nm. The position and intensity of these bands are influenced by the solvent and the specific substituents on the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In techniques like electrospray ionization (ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would also be a characteristic feature in the mass spectrum, aiding in its identification.
The following table summarizes the expected mass spectrometric data for a structurally similar compound, tert-butyl 2-amino-5-chlorobenzoate, which can be used as a reference.
| Adduct | Predicted m/z |
| [M+H]⁺ | 228.0786 |
| [M+Na]⁺ | 250.0605 |
| [M+K]⁺ | 266.0345 |
| [M+NH₄]⁺ | 245.1051 |
Future Research Directions and Emerging Paradigms for Tert Butyl 2 Amino 3,5 Dichlorobenzoate
Exploration of Unconventional Reaction Pathways and Regioselectivity
Future investigations into the synthesis of Tert-butyl 2-amino-3,5-dichlorobenzoate are likely to move beyond traditional methods to explore more novel and efficient reaction pathways. A key area of focus will be the development of catalytic systems that offer high regioselectivity, which is crucial for controlling the substitution pattern on the aromatic ring. The regioselective synthesis of substituted aminobenzoates is a topic of considerable interest, and new approaches could be applied to this specific molecule.
Research in this area may involve the use of transition-metal catalysis to achieve specific C-H functionalization, allowing for the direct introduction of substituents at desired positions with high precision. Furthermore, exploring biocatalysis could open up new avenues for enantioselective syntheses where applicable, and for reactions under milder, more environmentally friendly conditions.
A comparative analysis of potential regioselective pathways could be a valuable research direction, as illustrated in the hypothetical data table below:
| Reaction Pathway | Catalyst/Reagent | Potential Advantages | Challenges |
| Directed C-H Functionalization | Rh(III) or Pd(II) catalysts | High regioselectivity, atom economy | Catalyst cost and sensitivity, substrate scope |
| Halogen Dance Reaction | Strong bases (e.g., LDA) | Access to alternative isomers | Harsh reaction conditions, competing side reactions |
| Biocatalytic Halogenation | Halogenase enzymes | High selectivity, mild conditions | Enzyme stability and availability, substrate specificity |
Integration with Automation and Flow Chemistry in Synthesis
The integration of automation and flow chemistry presents a significant opportunity to improve the synthesis of this compound. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. rsc.orgacsgcipr.org
A hypothetical comparison between traditional batch synthesis and a future flow chemistry approach is outlined below:
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Variable | Potentially higher and more consistent |
| Scalability | Challenging | Readily scalable |
| Safety | Higher risk with exothermic reactions | Improved safety profile |
| Process Control | Limited | Precise control over parameters |
Advanced In-Situ Spectroscopic Techniques for Real-Time Monitoring
To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound, the application of advanced in-situ spectroscopic techniques is a promising avenue of research. Process Analytical Technology (PAT) utilizes these techniques to monitor reactions in real-time, providing valuable data that can be used for process optimization and control. mt.comdissolutiontech.comlongdom.org
Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into the reaction setup to continuously monitor the concentrations of reactants, intermediates, and products. americanpharmaceuticalreview.combath.ac.uk This real-time data allows for the precise determination of reaction endpoints and can help identify transient intermediates that may provide insights into the reaction mechanism. Attenuated Total Reflection (ATR) FTIR, for example, is a powerful tool for monitoring reactions in solution. cardiff.ac.uk
The table below summarizes potential in-situ spectroscopic techniques and the information they could provide for the synthesis of this compound:
| Spectroscopic Technique | Information Provided | Potential for Real-Time Monitoring |
| FTIR/ATR-FTIR | Functional group analysis, concentration of species | High |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR | High |
| NMR Spectroscopy | Detailed structural information, reaction kinetics | Moderate to High (with flow-NMR) |
| Mass Spectrometry | Molecular weight of reactants, products, and intermediates | High (with appropriate interface) |
Development of Predictive Structure-Reactivity Relationship Models (non-biological)
Computational chemistry can play a vital role in developing predictive models for the reactivity of this compound and related compounds. By establishing quantitative structure-reactivity relationships (QSRR), it may become possible to predict the outcome of reactions and to design more efficient synthetic routes. These models would focus on the chemical reactivity and properties of the molecule, independent of any biological activity.
Computational methods such as Density Functional Theory (DFT) can be used to calculate various molecular descriptors, including electronic properties (e.g., atomic charges, frontier molecular orbital energies) and steric parameters. These descriptors can then be correlated with experimental reactivity data to build robust predictive models. Such models could be used to screen virtual libraries of catalysts and reaction conditions to identify the most promising candidates for experimental investigation.
Key parameters for a non-biological structure-reactivity model could include:
| Molecular Descriptor | Relevance to Reactivity | Computational Method |
| Hammett Constants | Electronic effects of substituents | Empirical or calculated |
| Fukui Functions | Prediction of electrophilic/nucleophilic attack sites | DFT |
| Bond Dissociation Energies | Likelihood of bond cleavage | DFT |
| Steric Hindrance Parameters | Influence on reaction rates | Molecular mechanics or DFT |
Application of Machine Learning and AI in Synthetic Route Design and Property Prediction
Potential applications of AI and machine learning in the context of this compound are highlighted below:
| AI/ML Application | Potential Impact | Data Requirements |
| Retrosynthesis Prediction | Design of novel and efficient synthetic routes | Large databases of chemical reactions |
| Reaction Outcome Prediction | Optimization of reaction conditions for higher yield | Curated datasets of similar reactions |
| Property Prediction | Estimation of physicochemical properties | Datasets of molecules with known properties |
| Automated Synthesis | Autonomous optimization and production | Real-time data from in-situ monitoring |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for tert-butyl 2-amino-3,5-dichlorobenzoate, and how can reaction yields be optimized?
- Methodology :
- Use carbamate-protected intermediates (e.g., tert-butyl carbamates) as precursors. A general procedure involves coupling 2-amino-3,5-dichlorobenzoic acid with tert-butyl reagents under mild conditions (e.g., EtOH solvent, hydrazine activation) .
- Optimize yields by controlling stoichiometry, reaction time (monitored via TLC), and purification via column chromatography. Adjust reaction temperatures to avoid side reactions (e.g., tert-butyl group cleavage under acidic/basic conditions) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Analytical Techniques :
- HPLC/GC-MS : Assess purity (>95% recommended for reproducibility) .
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., chlorine atoms at 3,5-positions; tert-butyl group at 2-amino position) .
- Melting Point : Compare observed values (e.g., 150–151°C for similar tert-butyl carbamates) with literature .
Q. What safety precautions are critical during handling and storage of this compound?
- Guidelines :
- Storage : Keep at room temperature in airtight containers, away from light and moisture. Avoid exposure to strong acids/bases to prevent tert-butyl group degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hood ventilation during synthesis to minimize inhalation risks .
Advanced Research Questions
Q. How do the electron-withdrawing chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Analysis :
- The 3,5-dichloro groups enhance electrophilicity at the benzoate carbonyl, facilitating nucleophilic attack (e.g., amination). Kinetic studies show rate acceleration compared to non-halogenated analogs .
- Use DFT calculations to map electron density distribution and predict regioselectivity in multi-step syntheses .
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodology :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers around the tert-butyl group) by analyzing spectra at 25°C vs. −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons near chlorine substituents) .
Q. How does this compound degrade under accelerated stability conditions (e.g., UV light, oxidative stress)?
- Stability Testing :
- Forced Degradation : Expose to UV light (254 nm) or H₂O₂ (3%) for 24 hours. Monitor via LC-MS for degradation products (e.g., benzoic acid derivatives from tert-butyl cleavage) .
- Kinetic Modeling : Calculate half-life (t₁/₂) under varying pH and temperature to predict shelf-life .
Q. What are the ecological implications of this compound, and how can its environmental persistence be assessed?
- Ecotoxicology Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
